Hyodeoxycholate-6-O-glucuronide
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Overview
Description
Hyodeoxycholic acid 6-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is hyodeoxycholic acid having a single beta-D-glucuronic acid residue attached at position 6. It has a role as a human urinary metabolite. It is a beta-D-glucosiduronic acid, a dicarboxylic acid and a steroid glucosiduronic acid. It derives from a hyodeoxycholic acid. It is a conjugate acid of a hyodeoxycholate 6-O-(beta-D-glucuronide)(2-).
Scientific Research Applications
Enzyme Interaction and Quantification
Hyodeoxycholate-6-O-glucuronide's interaction with enzymes has been a topic of study. For instance, its reaction with 3 alpha-hydroxysteroid dehydrogenase has been examined, revealing only minimal enzyme activity towards this compound. This finding is significant as it suggests that the 6-glucuronide either blocks or hinders enzyme access to the 3-hydroxyl group, a crucial insight into its biochemical properties (Little et al., 1987).
Metabolism and Excretion
Research has shown that this compound plays a role in the metabolism and excretion of bile acids. Studies have indicated that a significant proportion of hyodeoxycholic acid is excreted by the kidney as a glucuronide, highlighting the compound's importance in bile acid metabolism and excretion in humans (Sacquet et al., 1983).
Glucuronidation in Human Organs
This compound is extensively studied for its glucuronidation activity in human organs. It has been found that this compound is actively metabolized in liver, kidney, and small bowel microsomes, indicating its significant role in the glucuronidation process in these organs (Marschall et al., 1987).
Role in Drug Metabolism
The compound has been identified as a critical player in the metabolism of drugs and other xenobiotics. Studies have demonstrated its involvement in the glucuronidation process, crucial for detoxifying and eliminating various substances from the body. This highlights its potential application in pharmacokinetics and drug development (Ritter, 2000).
Biochemical Analysis
Analytical standards for hyodeoxycholic acid glucuronides, including this compound, have been developed to facilitate the characterization of bile acid metabolites in biochemical analyses. This is crucial for understanding the metabolic pathways and interactions of various bile acids (Caron et al., 2006).
Properties
CAS No. |
76060-17-8 |
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Molecular Formula |
C30H48O10 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-22(32)33)17-5-6-18-16-13-21(39-28-25(36)23(34)24(35)26(40-28)27(37)38)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15-,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |
InChI Key |
MAXKTGFGXCXJFY-HHUAQUJWSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Synonyms |
HDC-6-OG hyodeoxycholate-6-O-glucuronide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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